4-{3-[(Imino{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}methyl)sulfanyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid
Description
4-{3-[(Imino{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}methyl)sulfanyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid is a complex organic compound with a unique structure that includes a pyrrolidinyl ring, a benzoic acid moiety, and a methoxyphenyl group
Properties
Molecular Formula |
C21H20N4O5S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-[3-[(Z)-N'-[(E)-1-(4-methoxyphenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C21H20N4O5S/c1-12(13-5-9-16(30-2)10-6-13)23-24-21(22)31-17-11-18(26)25(19(17)27)15-7-3-14(4-8-15)20(28)29/h3-10,17H,11H2,1-2H3,(H2,22,24)(H,28,29)/b23-12+ |
InChI Key |
YYFGROYZLUQKKX-FSJBWODESA-N |
Isomeric SMILES |
C/C(=N\N=C(\N)/SC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=NN=C(N)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(Imino{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}methyl)sulfanyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid typically involves multiple steps. One common method includes the formation of a Schiff base through the condensation of an aldehyde with a primary amine, followed by further reactions to introduce the sulfanyl and pyrrolidinyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(Imino{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}methyl)sulfanyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4-{3-[(Imino{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}methyl)sulfanyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-[(Imino{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}methyl)sulfanyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
Compared to similar compounds, 4-{3-[(Imino{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}methyl)sulfanyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
